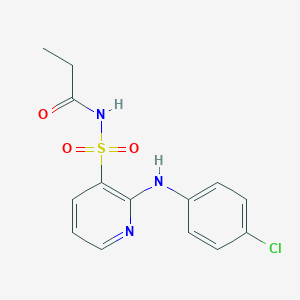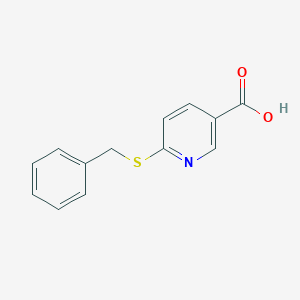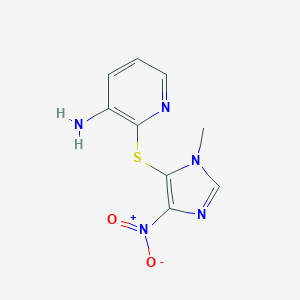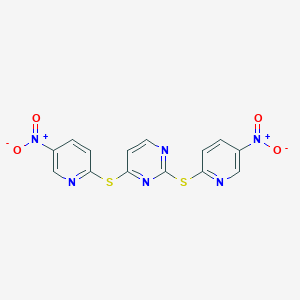
2-(4-chloroanilino)-N-propionyl-3-pyridinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloroanilino)-N-propionyl-3-pyridinesulfonamide, commonly known as CAPSA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CAPSA belongs to the class of sulfonamide drugs and has been found to possess a wide range of biochemical and physiological effects.
科学研究应用
CAPSA has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antitumor, and antiproliferative properties. CAPSA has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer. It has also been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
作用机制
CAPSA exerts its effects by inhibiting the activity of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. CA IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition by CAPSA leads to the acidification of the tumor microenvironment, which inhibits tumor growth. CAPSA also inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs by CAPSA leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CAPSA has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase IX and histone deacetylases, which play crucial roles in the regulation of pH and gene expression, respectively. CAPSA has also been found to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
实验室实验的优点和局限性
CAPSA has several advantages for lab experiments. It is easily synthesized and yields high purity of the compound. CAPSA has been extensively studied for its potential therapeutic applications and has been found to possess a wide range of biochemical and physiological effects. However, one limitation of CAPSA is that it is not very soluble in water, which may limit its use in certain experiments.
未来方向
There are several future directions for research on CAPSA. One area of research is to further elucidate the mechanism of action of CAPSA and its effects on cancer cells. Another area of research is to investigate the potential use of CAPSA in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to investigate the potential use of CAPSA in the treatment of other diseases, such as inflammatory disorders.
合成方法
The synthesis of CAPSA involves the reaction of 4-chloroaniline with propionyl chloride in the presence of a base such as pyridine. The resulting product is then reacted with sulfonamide to obtain CAPSA. This method has been found to be efficient and yields high purity of the compound.
属性
CAS 编号 |
55841-84-4 |
|---|---|
分子式 |
C14H14ClN3O3S |
分子量 |
339.8 g/mol |
IUPAC 名称 |
N-[2-(4-chloroanilino)pyridin-3-yl]sulfonylpropanamide |
InChI |
InChI=1S/C14H14ClN3O3S/c1-2-13(19)18-22(20,21)12-4-3-9-16-14(12)17-11-7-5-10(15)6-8-11/h3-9H,2H2,1H3,(H,16,17)(H,18,19) |
InChI 键 |
ZUKMTPQHCCRDHK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl |
规范 SMILES |
CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{4-[5-(1-Piperidinylsulfonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215107.png)
![2-{4-[5-(4-Morpholinylcarbonyl)-2-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215108.png)
![6-[4-(2-Hydroxyethyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215111.png)
![2-[(2-Chlorophenyl)sulfanyl]-3-nitropyridine](/img/structure/B215115.png)
![6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinesulfonamide](/img/structure/B215118.png)
![3-Nitro-2-[(2,4,5-trichlorophenyl)sulfanyl]pyridine](/img/structure/B215121.png)
![5-[(4-fluorophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215123.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-5-nitropyridine](/img/structure/B215125.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrimidine](/img/structure/B215129.png)

![1-(2-pyridinyl)[1,3]thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B215131.png)
![5-[(4-bromophenyl)sulfanyl]-4-nitro-1-methyl-1H-imidazole](/img/structure/B215133.png)